4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE
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Overview
Description
4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridine with a sulfonyl chloride derivative in the presence of a base, followed by the addition of morpholine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with different fusion patterns but comparable properties.
Pyrazolo[4,3-b]pyridines: Similar in structure but with variations in the position of the nitrogen atoms.
Uniqueness
4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE is unique due to its specific substitution pattern and the presence of the sulfonyl and morpholine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3S/c1-8-10-12(15-9(2)11(8)14)17(3)16-13(10)22(19,20)18-4-6-21-7-5-18/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTPCVPIGPHNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Cl)C)N(N=C2S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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